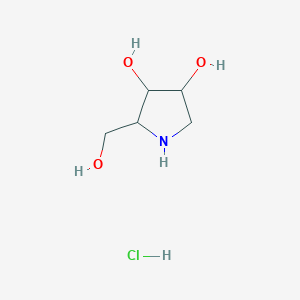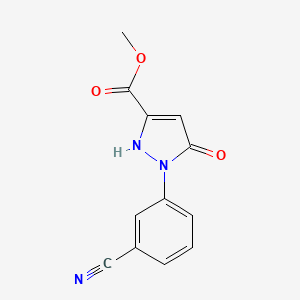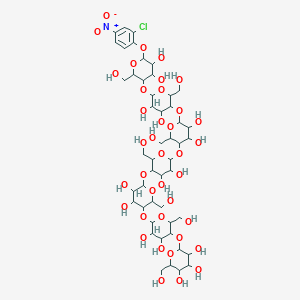
1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) is a naturally occurring pyrrolidine alkaloid. It is known for its inhibitory effects on various enzymes, particularly glycogen phosphorylase and α-glucosidases
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) involves multiple steps. One common method includes the treatment of multi-protected compounds with iodine in methanol, which efficiently catalyzes the deprotection of various groups . The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of inert gas to prevent degradation and maintain the compound’s integrity during storage .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its inhibitory properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: Substitution reactions can introduce different functional groups, potentially improving the compound’s selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include iodine, methanol, and various protecting groups. Reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products: The major products formed from these reactions are typically derivatives of 1,4-Dideoxy-1,4-imino-D-Arabinitol, which may possess enhanced or altered inhibitory properties .
Aplicaciones Científicas De Investigación
1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) has a wide range of scientific research applications:
Mecanismo De Acción
1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) exerts its effects by inhibiting glycogen phosphorylase, a crucial enzyme in glycogenolysis . This inhibition disrupts the breakdown of glycogen, thereby affecting glucose metabolism. The compound’s structure allows it to bind to the enzyme’s active site, preventing the enzyme from catalyzing its reaction . Additionally, it inhibits α-glucosidases, further impacting carbohydrate metabolism .
Comparación Con Compuestos Similares
Isofagomine: A potent glycosidase inhibitor with similar inhibitory properties.
N-(2-hydroxyethyl)-1-deoxynojirimycin: Marketed as Glyset, used for the treatment of type 2 diabetes.
N-butyl-1-deoxynojirimycin: Marketed as Zavesca, used for the treatment of Gaucher disease.
1-deoxygalactonojirimycin: Marketed as Galafold, used for the treatment of Fabry disease.
Uniqueness: 1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride) is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases. Its ability to inhibit these enzymes with high selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)






![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
